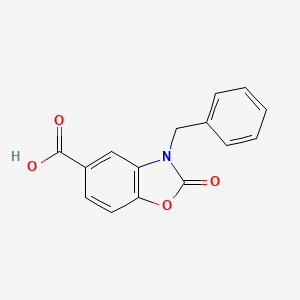

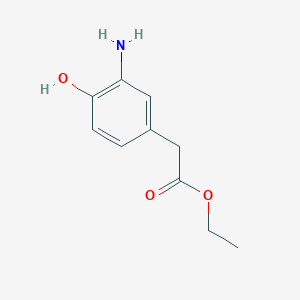

![molecular formula C11H20N2O2 B1317281 (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 851526-80-2](/img/structure/B1317281.png)

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

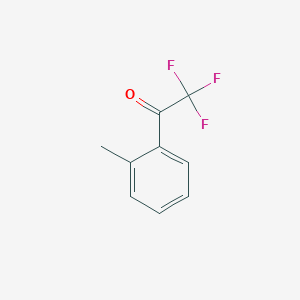

“(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is also known as tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate .

Molecular Structure Analysis

The molecular structure of “(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” includes a total of 35 bonds, with 13 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .Physical And Chemical Properties Analysis

“(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” has a predicted boiling point of 295.4±13.0 °C and a predicted density of 1.076±0.06 g/cm3 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Delivery Systems

One area of application for compounds similar to “(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” is in the development of novel medicinal chemistry platforms. For example, boron-containing molecules, such as periphery decorated and core-initiated borane large molecules, demonstrate promising properties for medicinal applications. These compounds exhibit unique stability, geometrical, and electronic properties, making them potential candidates for novel drug delivery systems and imaging applications (Viňas, Núñez, Bennour, & Teixidor, 2019).

Catalysis and Organic Synthesis

The design and synthesis of artificial ribonucleases, incorporating structures akin to “(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane,” utilize catalytic domains for the hydrolysis of phosphodiester bonds in RNA, highlighting the role of such compounds in catalysis and organic synthesis (Konevetz et al., 2002).

Advanced Materials and Photocatalysis

Compounds structurally related to “(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” find applications in the development of advanced materials, such as boron-rich dendrimers and photocatalysts. These materials exhibit potential for applications in areas ranging from photocatalysis to the development of nonlinear optical devices and supercapacitors (Ni et al., 2016).

Environmental Applications

The environmental implications of metal-based octane boosters, such as MMT and ferrocene, have been extensively studied. Research in this area focuses on the impact of combustion products from these additives on engine components, emissions control systems, and environmental health. This research indirectly highlights the broader environmental context in which related compounds and their applications must be considered (Afotey, 2018).

Safety And Hazards

The safety information for “(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” includes several hazard statements: H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVHTQLHEQGQNG-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582691 |

Source

|

| Record name | tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane | |

CAS RN |

851526-80-2 |

Source

|

| Record name | tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

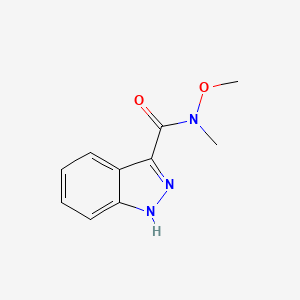

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)

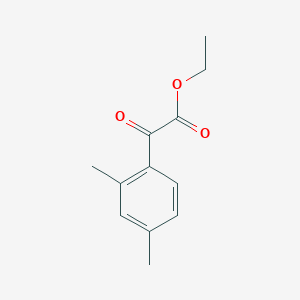

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)

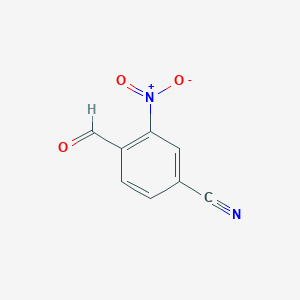

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)